molecular formula C11H18 B1619940 Decahydro-1,6-methanonaphthalene CAS No. 43000-53-9

Decahydro-1,6-methanonaphthalene

Cat. No. B1619940
CAS RN: 43000-53-9
M. Wt: 150.26 g/mol
InChI Key: MCEWXTWROUCMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-1,6-methanonaphthalene is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decahydro-1,6-methanonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decahydro-1,6-methanonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

43000-53-9

Product Name

Decahydro-1,6-methanonaphthalene

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C11H18/c1-2-9-6-8-4-5-11(9)10(3-1)7-8/h8-11H,1-7H2

InChI Key

MCEWXTWROUCMOU-UHFFFAOYSA-N

SMILES

C1CC2CC3CCC2C(C1)C3

Canonical SMILES

C1CC2CC3CCC2C(C1)C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15 g (0.1 mole) of tricyclo[5.2.2.02,6 ] -undecane (I) in 100 ml of methylene chloride was agitated at 0°C. Then, 1.3 (0.01 mole) of anhydrous aluminum chloride was added to the solution, and the mixture was heated and refluxed under agitation for 1 hour. The reaction mixture was allowed to cool and then poured over 100 ml of ice water. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The methylene chloride extract was combined with the organic layer, and the mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and then with water, and then dried over anhydrous sodium sulfate. Methylene chloride was distilled off, and the residue was subjected to fractionation. The highest boiling point fraction (boiling at 111° to 112°C. under 36 mmHg) was separated, whereby 6.3 g (yield: 42%) of tricyclo[5.3.1.03,8 ]-undecane was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.3
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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